REACTION_CXSMILES
|
[OH-:1].[Na+].[BH4-].[Na+].[CH3:5][CH2:6][C:7]([C:9]1[CH:14]=[CH:13][C:12](O)=[CH:11][C:10]=1[OH:16])=O.[H][H].Cl>O>[CH2:7]([C:9]1[C:14]([OH:1])=[CH:13][CH:12]=[CH:11][C:10]=1[OH:16])[CH2:6][CH3:5] |f:0.1,2.3|
|
Name
|
|
Quantity
|
440 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
4.5 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
440 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
440 g
|
Type
|
reactant
|
Smiles
|
CCC(=O)C1=C(C=C(C=C1)O)O
|
Name
|
|
Quantity
|
1.9 kg
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
15 (± 5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 12 L round bottom flask equipped with a mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser and nitrogen inlet
|
Type
|
CUSTOM
|
Details
|
was held at 50° C. until all
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
CUSTOM
|
Details
|
resulting in a 10-15° C. exotherm
|
Type
|
CUSTOM
|
Details
|
was observed during the 90 minute
|
Duration
|
90 min
|
Type
|
CUSTOM
|
Details
|
hold at 80° C
|
Type
|
EXTRACTION
|
Details
|
The product was extracted into methylene chloride (5×500 mL)
|
Type
|
CUSTOM
|
Details
|
The product was crystallized from toluene
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)C1=C(O)C=CC=C1O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.7 mol | |
AMOUNT: MASS | 261.5 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 65.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |